3,5-Dimethylthioanisole

概要

説明

3,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is characterized by a benzene ring substituted with two methyl groups and a methoxy group. This compound is known for its distinctive odor and is used in various chemical applications.

準備方法

3,5-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzenethiol with iodomethane in the presence of potassium carbonate and tetrabutylammonium bromide in dimethyl sulfoxide. The reaction is carried out under argon at ambient temperature for 16 hours, yielding this compound as a slightly yellow oil .

化学反応の分析

3,5-Dimethylthioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

3,5-Dimethylthioanisole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of sulfur-containing aromatic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and as a flavoring agent

作用機序

The mechanism of action of 3,5-Dimethylthioanisole involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as an electron donor in oxidation-reduction reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

類似化合物との比較

3,5-Dimethylthioanisole can be compared with other similar compounds like 3,5-Dimethylanisole and 3,4-Dimethylanisole. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 3,5-Dimethylanisole has a methoxy group instead of a thioether group, which affects its reactivity and applications .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.

生物活性

3,5-Dimethylthioanisole (DMTA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DMTA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

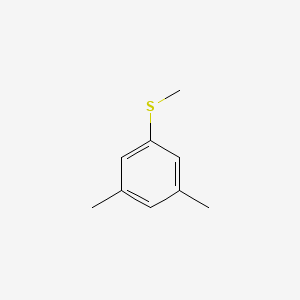

DMTA is characterized by its thioether functional group and two methyl substituents on the aromatic ring. Its molecular formula is C₉H₁₂OS, and it possesses a molecular weight of approximately 168.25 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of DMTA. Studies have demonstrated that DMTA exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that DMTA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research has also indicated that DMTA possesses anti-inflammatory properties. A study investigated its effects on inflammatory markers in vitro and found that DMTA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for DMTA in managing inflammatory diseases .

The biological activities of DMTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMTA has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Interaction with Cell Membranes : The thioether group in DMTA may interact with cell membranes, affecting membrane permeability and leading to bacterial cell death.

- Modulation of Gene Expression : DMTA may influence the expression of genes related to inflammation and immune response, contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of DMTA against clinical isolates of S. aureus. The study employed disk diffusion methods and found that DMTA produced clear inhibition zones around the disks, confirming its effectiveness as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of DMTA in a murine model of arthritis. Mice treated with DMTA exhibited reduced swelling and joint damage compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in the joints .

特性

IUPAC Name |

1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRCEGLNBBUOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。